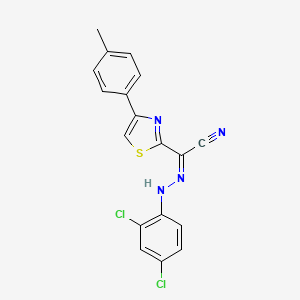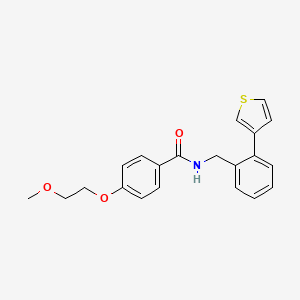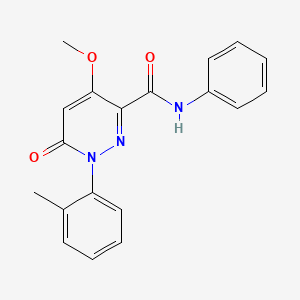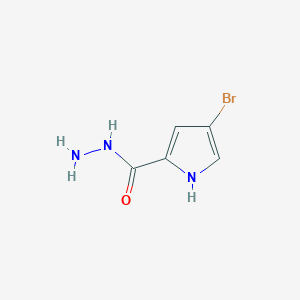![molecular formula C23H23BrN4S B2717740 6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 851081-05-5](/img/structure/B2717740.png)
6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole is a useful research compound. Its molecular formula is C23H23BrN4S and its molecular weight is 467.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Antagonists
A series of 3,4,5-trisubstituted 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles have been synthesized and evaluated as angiotensin II (AII) antagonists. These compounds were designed with various substituents to explore their potential in blocking the AII pressor response, which is crucial for managing hypertension and cardiovascular diseases. One notable compound demonstrated significant in vivo activity, highlighting the therapeutic potential of triazole derivatives in cardiovascular pharmacology (Ashton et al., 1993).
Antibacterial Activities
Triazole compounds have also been investigated for their antibacterial properties. A study synthesized and tested the antibacterial activities of 4-Amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1,2,4-triazoles/2-Amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles and their derivatives. These compounds displayed significant activity against bacteria such as B. subtilis, S. aureus, and E. coli, indicating their potential as antibacterial agents (Zhang et al., 2010).
Antimycobacterial Activity
Newly synthesized 1,2,4-triazoles have been characterized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. Certain compounds exhibited promising antimicrobial properties, offering potential leads for the development of new antitubercular agents (Patel et al., 2010).
Heterocyclic Chemistry
Research into the synthesis and characterization of new heterocyclic compounds such as 3-benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-ones has expanded the chemical space of triazole derivatives. These studies have led to the development of compounds with potential anti-inflammatory and antimicrobial activities, showcasing the versatility of triazole chemistry in drug discovery (Sarhan et al., 2008).
Anti-inflammatory and Antioxidative Stress Properties
The synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives has been explored for their anti-inflammatory and antioxidative properties. Some derivatives have shown significant anti-inflammatory activity, suggesting their potential in treating inflammation-related conditions. Additionally, certain compounds have demonstrated protective effects against ethanol-induced oxidative stress in mouse models, further highlighting the therapeutic potential of these triazole derivatives (Tozkoparan et al., 2001; Aktay et al., 2005).
Eigenschaften
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-3-(3-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4S/c24-20-8-4-7-19(14-20)22-25-26-23-28(22)16-21(29-23)15-27-11-9-18(10-12-27)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKFOZMKZBBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CN4C(=NN=C4S3)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)


![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)





